N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide: is a chemical compound with the molecular formula C28H24N2O4 . It is known for its unique structure, which includes two acetamide groups connected by a phenylene bridge and a propene-1,3-diyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,4-phenylenediamine with acetic anhydride in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with a suitable aldehyde or ketone to introduce the propene-1,3-diyl group, resulting in the formation of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenylene and acetamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicine, N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of high-performance materials .
Mechanism of Action
The mechanism of action of N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N,N’-[(3-Oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(3-phenylacrylamide)
- N,N’-[(3-Oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide)
- N,N’-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]diacetamide
Uniqueness: N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide stands out due to its specific structural arrangement, which imparts unique chemical and physical properties.
Properties
CAS No. |
40664-75-3 |
---|---|
Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[4-[3-(4-acetamidophenyl)-3-oxoprop-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-13(22)20-17-8-3-15(4-9-17)5-12-19(24)16-6-10-18(11-7-16)21-14(2)23/h3-12H,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
IBWMBFSPRJWGNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.